molecular formula C11H15N3O2 B014601 [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone CAS No. 424788-94-3

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

Cat. No. B014601
CAS RN: 424788-94-3
M. Wt: 221.26 g/mol
InChI Key: MVHAMSMJYGCRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone (NNK) is a nitrosamine compound that is widely used in laboratory experiments to study the effects of nitrosamines on biochemical and physiological processes. NNK is a potent carcinogen, and has been studied extensively in both in vitro and in vivo models. NNK has been found to be mutagenic and carcinogenic in a number of animal species, and has been linked to an increased risk of cancer in humans. NNK is also known to be a potent inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6).

Scientific Research Applications

Tobacco-specific Nitrosamine Research

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is often used in research related to tobacco-specific nitrosamines . It’s activated to DNA alkylating species via two different α-hydroxylation pathways . This research is crucial in understanding the harmful effects of tobacco and developing strategies for tobacco control.

Cancer Research

This compound has been used in cancer research, particularly in the study of lung cancer . It’s one of the tobacco smoke carcinogens that have been studied for their role in lung tumor induction .

Drug Discovery

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is also used in the field of drug discovery . Researchers have developed computational models for prediction of cell-based anticancer activity using machine learning methods . This compound, along with its analogues, has been tested for their anticancer activities .

Structure-Activity Relationship Studies

The structure-activity relationships of this compound and its analogues have been studied . These studies are important in understanding the biological activities of these compounds and can guide the design of new drugs .

Mechanism of Action Studies

Studies have been conducted to understand the mechanism of action of this compound . For instance, it has been found that one of its analogues inhibits the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase and apoptosis of cancer cells .

Chemopreventive Agent Evaluation

This compound has been used in the evaluation of chemopreventive agents . It’s one of the tobacco smoke carcinogens that have been studied for their role in lung tumor induction, and this model is potentially useful for evaluation of chemopreventive agents .

properties

IUPAC Name

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHAMSMJYGCRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408855
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

CAS RN

424788-94-3
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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